molecular formula C18H19FN2O B2950914 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one CAS No. 2415454-22-5

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one

Cat. No.: B2950914
CAS No.: 2415454-22-5
M. Wt: 298.361
InChI Key: RZYCIUQOFRELIH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. In the central nervous system, it acts as an inhibitor of dopamine uptake, thereby affecting neurotransmitter levels and signaling pathways . The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons, which increases dopamine levels in the synaptic cleft.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares structural similarities but lacks the benzyl group.

    1-Benzylpiperazine: Similar structure but without the fluorophenyl group.

    4-(4-Fluorophenyl)piperazine: Similar structure but without the benzyl group.

Uniqueness: 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is unique due to the presence of both benzyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

1-benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-16(7-9-17)12-20-10-11-21(18(22)14-20)13-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCIUQOFRELIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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